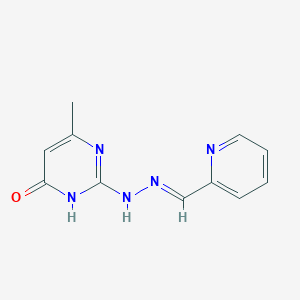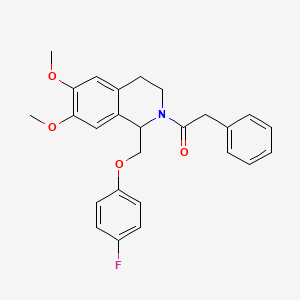![molecular formula C21H25N2O2+ B11216389 3-Hydroxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216389.png)
3-Hydroxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridinium derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridine derivatives. The key steps may involve:
Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring system through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Substitution Reactions: Introduction of the methoxy and methyl groups on the phenyl rings.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridinium ring to its corresponding dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroimidazo[1,2-a]pyridinium derivatives.
Substitution Products: Various substituted imidazo[1,2-a]pyridinium compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Antimicrobial Activity: Potential antimicrobial properties.
Industry
Material Science: Used in the development of novel materials.
Chemical Sensors: Employed in the design of chemical sensors.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by binding to receptor sites.
Pathways: Influence on biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(4-methoxyphenyl)-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- 3-Hydroxy-3-(4-methylphenyl)-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
Uniqueness
- Functional Groups : The presence of both methoxy and methyl groups on the phenyl rings.
- Biological Activity : Unique biological activities compared to similar compounds.
- Synthesis : Distinct synthetic routes and reaction conditions.
Properties
Molecular Formula |
C21H25N2O2+ |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O2/c1-16-6-10-18(11-7-16)22-15-21(24,23-14-4-3-5-20(22)23)17-8-12-19(25-2)13-9-17/h6-13,24H,3-5,14-15H2,1-2H3/q+1 |
InChI Key |
DNNAXCFXMCTBGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11216314.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11216333.png)
![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/structure/B11216340.png)

![3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/structure/B11216346.png)
![2-methyl-N-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B11216347.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11216353.png)
![4-fluoro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11216354.png)
![4-[2-(cyanomethylsulfanyl)-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B11216355.png)
![7-(4-Bromophenyl)-5-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11216373.png)

![2-{[1-(4-chlorophenyl)-1-oxopropan-2-yl]sulfanyl}-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11216383.png)
![4-amino-N-(4-methoxyphenyl)-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,3-thiazole-5-carboxamide](/img/structure/B11216385.png)
